molecular formula C23H26N4O4S2 B3206366 4-methoxy-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide CAS No. 1040668-19-6

4-methoxy-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

Cat. No.: B3206366
CAS No.: 1040668-19-6
M. Wt: 486.6 g/mol
InChI Key: ZEVBKDXJGIHLED-UHFFFAOYSA-N
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Description

The compound 4-methoxy-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative characterized by a thiazole ring, a 4-methoxybenzenesulfonamide moiety, and a 4-phenylpiperazine substituent. Its structure integrates multiple pharmacophoric elements:

  • Sulfonamide group: Enhances solubility and bioactivity, commonly seen in enzyme inhibitors.
  • 4-Phenylpiperazine: A lipophilic group that may influence receptor binding and pharmacokinetics.

Synthetic routes for similar compounds often involve Friedel-Crafts alkylation, nucleophilic substitution, and cyclization reactions . Spectral characterization (IR, NMR) confirms tautomeric preferences and functional group integrity, as seen in analogous triazole-thiones and hydrazine derivatives .

Properties

IUPAC Name

4-methoxy-N-[4-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1,3-thiazol-2-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S2/c1-31-20-8-10-21(11-9-20)33(29,30)25-23-24-18(17-32-23)7-12-22(28)27-15-13-26(14-16-27)19-5-3-2-4-6-19/h2-6,8-11,17H,7,12-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVBKDXJGIHLED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below compares the target compound with structurally related sulfonamide derivatives:

Compound Structure Key Functional Groups Synthesis Method Spectral Data Highlights
Target Compound : 4-Methoxy-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide Thiazole, sulfonamide, 4-phenylpiperazine Multi-step alkylation and cyclization IR: νC=S (1247–1255 cm⁻¹), νNH (3278–3414 cm⁻¹)
Triazole-Thiones (e.g., [7–9] in ) 1,2,4-Triazole, sulfonylphenyl, difluorophenyl Reflux with α-halogenated ketones IR: Absence of νC=O (1663–1682 cm⁻¹), confirms tautomerism
Hydrazine Derivatives (e.g., [28] in ) Hydrazinyl, sulfamoyl, chlorophenylthiazole Esterification followed by hydrazine treatment NMR: Confirms hydrazone formation
N-(4-Methoxyphenyl)benzenesulfonamide () Methoxybenzenesulfonamide Direct sulfonylation X-ray: Planar sulfonamide group
Naphthalene-Based Sulfonamide (e.g., 14b in ) Naphthalene core, trifluoromethyl Modified Ullmann coupling MS: Confirms molecular weight

Spectral and Physical Properties

  • IR Spectroscopy : The target compound’s νC=S and νNH bands align with thione tautomers in triazole derivatives . Simpler sulfonamides (e.g., ) lack these features, emphasizing structural complexity.

Research Findings and Challenges

Key Discoveries

  • Tautomerism in triazole-thiones significantly impacts reactivity and binding modes .
  • Hydrazine derivatives demonstrate versatility in forming stable hydrazones, a trait exploitable in prodrug design .

Contradictions and Limitations

  • Synthesis Yields : Base-mediated cyclization () may produce lower yields compared to direct sulfonylation ().
  • Bioactivity Gaps: Limited data on 4-phenylpiperazine-containing sulfonamides necessitates further pharmacological profiling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxy-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-methoxy-N-(4-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)thiazol-2-yl)benzenesulfonamide

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